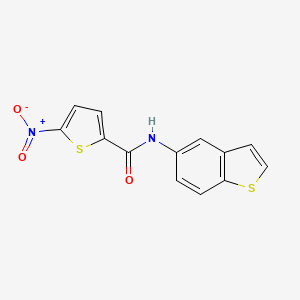
N-(1-苯并噻吩-5-基)-5-硝基噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene moiety and a nitrothiophene moiety linked through a carboxamide group
科学研究应用
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用机制
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is the sigma receptors, particularly the sigma-1 receptor . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including neurodegenerative disorders .
Mode of Action
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide: interacts with its targets by activating sigma receptors . This activation has been reported to protect neurons against Aβ-induced neurotoxicity and memory deficits . The compound appears to act by promoting neurite outgrowth and preserving synaptic plasticity in the cortex and hippocampus .
Biochemical Pathways
The biochemical pathways affected by N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide involve the sigma-1 receptor pathways . Activation of these receptors can lead to various downstream effects, including neuroprotection and enhancement of synaptic plasticity .
Result of Action
The molecular and cellular effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide ’s action include neuroprotection against Aβ-induced neurotoxicity, promotion of neurite outgrowth, and preservation of synaptic plasticity in the cortex and hippocampus . These effects could potentially contribute to its therapeutic benefits in neurodegenerative diseases.
生化分析
Biochemical Properties
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with kinase enzymes, which are crucial in regulating cellular processes such as cell division and metabolism. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate .
Cellular Effects
The effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to changes in its efficacy and potential long-term effects on cellular function, which are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the oxidative stress pathway by modulating the activity of enzymes involved in the production and detoxification of reactive oxygen species . These interactions highlight the compound’s potential role in regulating cellular metabolism and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.
Subcellular Localization
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophenol and a suitable halogenated benzene derivative.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amidation Reaction: The final step involves the coupling of the benzothiophene and nitrothiophene moieties through an amidation reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation reactions, ensuring higher yields and purity.
化学反应分析
Types of Reactions
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted thiophene ring.
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Hydrogen peroxide, acetic acid
Major Products
Reduction: N-(1-benzothiophen-5-yl)-5-aminothiophene-2-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides or sulfones of the benzothiophene moiety
属性
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S2/c16-13(11-3-4-12(20-11)15(17)18)14-9-1-2-10-8(7-9)5-6-19-10/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUOAORVRGMJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
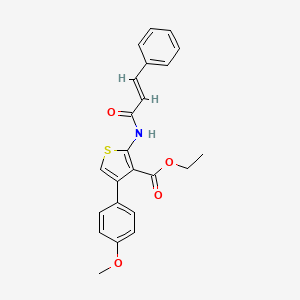
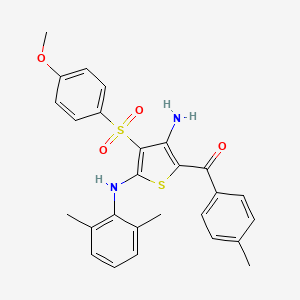
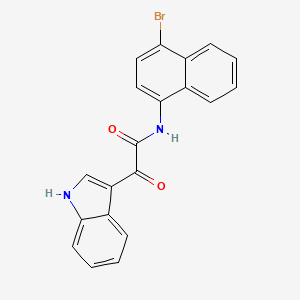
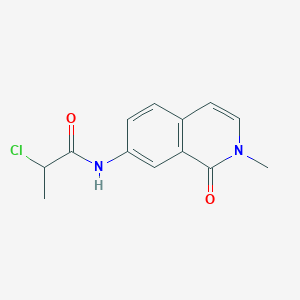
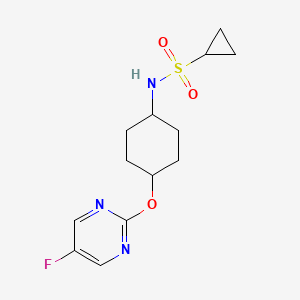
![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)
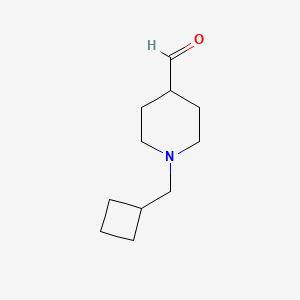
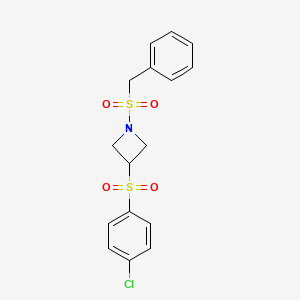
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)

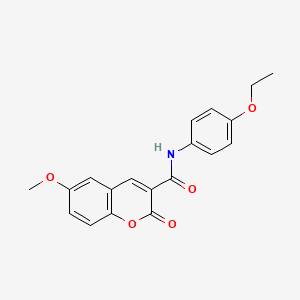

![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2573228.png)
